molecular formula C16H13F2NO3 B6410468 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid CAS No. 1261985-09-4

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid

Cat. No.: B6410468
CAS No.: 1261985-09-4
M. Wt: 305.28 g/mol
InChI Key: HOMQFTMKHLBECR-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and an ethylcarbamoyl group attached to the benzene ring

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-7-6-9(8-13(11)18)10-4-3-5-12(17)14(10)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQFTMKHLBECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691917
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-09-4
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid

Comparison: Compared to similar compounds, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the ethylcarbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest for various applications.

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